molecular formula C16H19N5OS2 B13356842 N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B13356842
M. Wt: 361.5 g/mol
InChI Key: VDYDCJJXYXXNHG-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: is a complex organic compound that features a cyanocyclopentyl group, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with a cyanide source to form the cyanocyclopentyl group.

    Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the cyanocyclopentyl group under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its triazole ring.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiophene ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1-Cyanocyclopentyl)-2-((4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

The presence of the thiophene ring in N-(1-Cyanocyclopentyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide imparts unique electronic properties, making it more suitable for certain applications in materials science and medicinal chemistry compared to its analogs.

Properties

Molecular Formula

C16H19N5OS2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N5OS2/c1-2-21-14(12-6-5-9-23-12)19-20-15(21)24-10-13(22)18-16(11-17)7-3-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22)

InChI Key

VDYDCJJXYXXNHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2(CCCC2)C#N)C3=CC=CS3

Origin of Product

United States

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